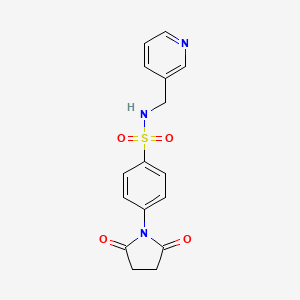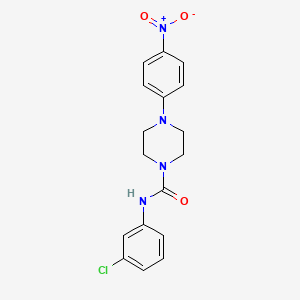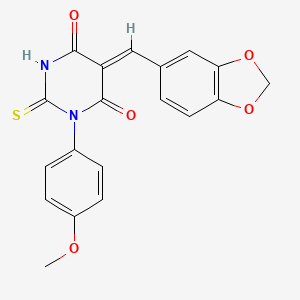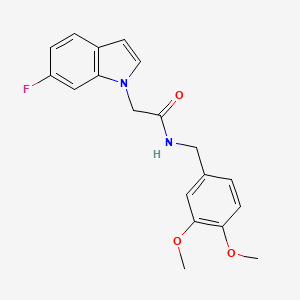![molecular formula C16H17ClO4 B4886795 2-[2-(2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B4886795.png)
2-[2-(2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene, also known as Bis(2-chloroethoxy)methyl ether (BCME), is a chemical compound that has been widely used in the past as an industrial solvent and a biocide. However, due to its carcinogenic properties, its use has been banned in many countries. Despite its harmful effects, BCME has been extensively studied for its chemical and biological properties.
Mécanisme D'action
BCME is a potent carcinogen that can cause DNA damage and mutations. It reacts with DNA to form adducts, which can lead to the formation of tumors. BCME can also cause oxidative stress, which can lead to cell death and tissue damage.
Biochemical and Physiological Effects:
Exposure to BCME can cause a wide range of biochemical and physiological effects. It can cause DNA damage, mutations, and tumors. BCME can also cause oxidative stress, which can lead to cell death and tissue damage. Exposure to BCME can also cause respiratory problems, skin irritation, and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
BCME has several advantages and limitations for lab experiments. One advantage is that it is a potent carcinogen that can be used to study the mechanism of action of other carcinogens. BCME can also be used to study the effects of exposure to carcinogens on the human body. However, BCME is highly toxic and requires careful handling. Its use is also restricted due to its carcinogenic properties.
Orientations Futures
There are several future directions for the study of BCME. One direction is to study the mechanism of action of BCME in more detail. This could lead to the development of new treatments for cancer. Another direction is to study the effects of exposure to BCME on different organs and tissues. This could help to better understand the health effects of exposure to carcinogens. Finally, there is a need to develop safer alternatives to BCME for industrial and biocidal applications.
Conclusion:
In conclusion, BCME is a highly toxic chemical that has been extensively studied for its chemical and biological properties. It is a potent carcinogen that can cause DNA damage, mutations, and tumors. BCME has several advantages and limitations for lab experiments. Its use is restricted due to its carcinogenic properties. There are several future directions for the study of BCME, including the development of new treatments for cancer, the study of the effects of exposure to BCME on different organs and tissues, and the development of safer alternatives to BCME for industrial and biocidal applications.
Méthodes De Synthèse
BCME can be synthesized by the reaction of 2-chloroethanol with 2,3-dimethoxyphenol in the presence of a strong base such as sodium hydride. The product is then treated with hydrochloric acid to obtain BCME. The synthesis of BCME is a complex process that requires careful handling due to its toxicity.
Applications De Recherche Scientifique
BCME has been extensively studied for its chemical and biological properties. It has been used as a model compound to study the carcinogenic properties of other chemicals. BCME has also been used to study the mechanism of action of other carcinogens. In addition, BCME has been used to study the effects of exposure to carcinogens on the human body.
Propriétés
IUPAC Name |
2-[2-(2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO4/c1-18-14-8-5-9-15(19-2)16(14)21-11-10-20-13-7-4-3-6-12(13)17/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUDLGABMBCDAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Chlorophenoxy)ethoxy]-1,3-dimethoxybenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3'-methoxy-2-biphenylyl)-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B4886712.png)

![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide](/img/structure/B4886729.png)

![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B4886738.png)
![2,4-difluoro-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B4886745.png)

![N-(3-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide](/img/structure/B4886750.png)

![10-(diphenylmethylene)-4-(4-fluorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4886764.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4886768.png)


